molecular formula C20H24N2O4S B5222425 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(3,4-dimethylphenyl)piperazine

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No. B5222425
M. Wt: 388.5 g/mol
InChI Key: VLYLRJZJTWKMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(3,4-dimethylphenyl)piperazine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as "DBO" and has been found to have various biochemical and physiological effects.

Mechanism of Action

DBO works by inhibiting the activity of various enzymes such as protein kinase C, phosphodiesterases, and phospholipase A2. It does this by binding to the active site of these enzymes and preventing them from carrying out their normal functions. This inhibition leads to various biochemical and physiological effects that have been extensively studied.
Biochemical and Physiological Effects:
DBO has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been found to reduce the production of pro-inflammatory cytokines and to inhibit the release of histamine. DBO has also been found to have anti-viral properties and has been used to develop new drugs for the treatment of viral infections.

Advantages and Limitations for Lab Experiments

DBO has several advantages for lab experiments. It is a potent inhibitor of various enzymes, making it an excellent tool for investigating the mechanism of action of these enzymes. It has also been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. However, DBO also has some limitations. It is a complex compound to synthesize, requiring specialized equipment and expertise. It is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of DBO in scientific research. One potential direction is the development of new drugs for the treatment of cancer and viral infections. DBO has been found to be a potent inhibitor of various enzymes that are involved in these diseases, making it a promising candidate for drug development. Another potential direction is the investigation of the mechanism of action of DBO itself. Despite its extensive use in scientific research, the exact mechanism of action of DBO is not fully understood. Further studies are needed to elucidate this mechanism and to identify new targets for drug development.
Conclusion:
In conclusion, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(3,4-dimethylphenyl)piperazine is a chemical compound that has been extensively used in scientific research. It has been found to have various biochemical and physiological effects and has been used to investigate the mechanism of action of various enzymes. DBO has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of DBO in scientific research, including the development of new drugs for the treatment of cancer and viral infections and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of DBO involves the reaction of 1,4-benzoquinone with piperazine and 3,4-dimethylphenylsulfonamide. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with sodium borohydride to reduce the benzodioxin ring, which leads to the formation of DBO. The synthesis of DBO is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

DBO has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of various enzymes such as protein kinase C, phosphodiesterases, and phospholipase A2. DBO has also been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has been used in various studies to investigate the mechanism of action of these enzymes and to develop new drugs for the treatment of various diseases.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(3,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-3-4-17(13-16(15)2)21-7-9-22(10-8-21)27(23,24)18-5-6-19-20(14-18)26-12-11-25-19/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYLRJZJTWKMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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